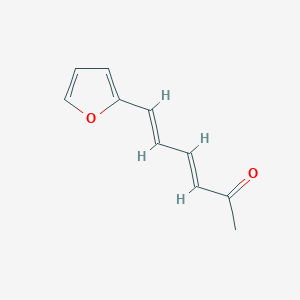
(3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one is an organic compound that features a furan ring attached to a hexadienone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one typically involves the condensation of furfural with acetylacetone. This reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate aldol product, which then undergoes dehydration to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hexadienone chain can be reduced to form saturated or partially saturated products.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan derivatives such as furfural and furoic acid.
Reduction: Saturated or partially saturated hexadienone derivatives.
Substitution: Halogenated furan derivatives.
Applications De Recherche Scientifique
(3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hexadienone chain can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Furyl)acrylic acid: Another furan derivative with a similar structure but different functional groups.
Furfural: A simpler furan derivative that serves as a precursor for many furan-based compounds.
Furfuryl alcohol: A furan derivative used in the production of resins and polymers.
Uniqueness
(3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one is unique due to its extended conjugated system, which imparts distinct chemical reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and materials science.
Propriétés
Numéro CAS |
113388-26-4 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.1852 |
Synonymes |
6-(2-Furyl)-3,5-hexadien-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















